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Compound of Interest

Compound Name: Methyl cyanate

Cat. No.: B1214872

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of methyl
cyanate (CHsOCN) based on theoretical studies. It summarizes key quantitative data, details
the computational methodologies employed, and visualizes the workflow of theoretical
characterization, offering a comprehensive resource for researchers in chemistry and drug
development.

Molecular Geometry and Structure

Theoretical studies, particularly those employing high-level ab initio methods, have provided a
detailed picture of the geometry of methyl cyanate. The molecule possesses a bent skeleton.

[1](21(3]

Bond Lengths and Angles

The equilibrium geometry of methyl cyanate has been optimized using sophisticated
computational methods. The calculated bond lengths and angles provide a precise model of its
three-dimensional structure.
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Parameter CCSD(T)-F12/AVTZ-F12

Bond Lengths (A)

[(C-H) 1.087
r(C-0) 1.420
1(O-C) 1.162

Bond Angles (°)

a(H-C-H) 109.55

a(H-C-0) 109.47

Table 1: Optimized geometrical parameters of methyl cyanate calculated at the CCSD(T)-
F12/AVTZ-F12 level of theory.[4]

Spectroscopic and Electronic Properties

Theoretical calculations have also been instrumental in determining the spectroscopic
constants and electronic properties of methyl cyanate, which are crucial for its detection and
characterization.

Rotational Constants and Dipole Moment

The rotational constants are essential for identifying molecules in the gas phase, particularly in
astrophysical studies. The dipole moment provides insight into the molecule's polarity and
intermolecular interactions.
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Parameter Value

Rotational Constants (MHz)

Ao 39089.80
Bo 5314.78
Co 4816.35

Dipole Moment (Debye)

1] 4.26

Table 2: Theoretically calculated ground state rotational constants (Ao, Bo, Co) and dipole
moment (i) of methyl cyanate.[4][5]

Computational and Experimental Methodologies

The theoretical data presented in this guide are the result of rigorous computational chemistry
techniques. These theoretical findings are often validated by experimental spectroscopic
methods.

Theoretical Protocols

Ab Initio Calculations: The primary method for determining the molecular structure and
properties of methyl cyanate is the explicitly correlated coupled-cluster method with single,
double, and perturbative triple excitations (CCSD(T)-F12).[1][2][3] This high-level quantum
chemical method is known for its accuracy in predicting molecular geometries and
spectroscopic constants.[1][2][3]

o Basis Set: The augmented correlation-consistent polarized valence triple-zeta basis set (aug-
cc-pVTZ or AVTZ-F12) is commonly used in conjunction with the CCSD(T)-F12 method to
ensure a robust and accurate description of the electronic structure.[4][5]

 Vibrational Corrections: Second-order perturbation theory (MP2) is often employed to
calculate zero-point vibrational energies (ZPVE) and vibrational corrections to the rotational
constants.[5] Anharmonic frequencies and rovibrational constants are also determined using
this approach.[1][2][3]
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» Torsional Analysis: For molecules with internal rotation, such as the methyl group in methyl
cyanate, a variational procedure is used to explore the far-infrared region and determine the
torsional energy levels and the barrier to internal rotation.[1][2] For methyl cyanate, the
torsional energy barrier (V3) has been calculated to be 364.84 cm~1.[5]

Experimental Validation

Theoretical predictions are corroborated by experimental data, primarily from spectroscopic
techniques.

e Microwave Spectroscopy: The rotational spectrum of methyl cyanate has been analyzed
using microwave spectroscopy.[4] This technique provides highly accurate experimental
values for rotational constants, which can be compared with theoretical predictions. The
initial analysis of the microwave spectrum of methyl cyanate provided an estimated dipole
moment.[4] More recent studies have recorded the millimeter-wave spectrum, allowing for
the derivation of precise spectroscopic constants.[4]

 Infrared and Photoelectron Spectroscopy: Methyl cyanate has also been synthesized and
characterized by Hel photoelectron spectroscopy, photoionization mass spectroscopy, and
infrared spectroscopy, providing further experimental data to validate theoretical findings.[4]

Visualizing Theoretical Chemistry Workflows

The following diagrams illustrate the logical flow of theoretical studies of molecular structures
like methyl cyanate and a simplified representation of its molecular structure.
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Caption: Workflow for the theoretical characterization of molecular structures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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